2-Fluorofucose

Description

Properties

IUPAC Name |

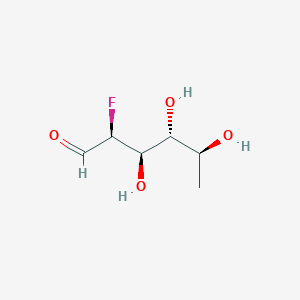

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTFKIKSQNCWGJ-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991021 | |

| Record name | 2,6-Dideoxy-2-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70763-62-1 | |

| Record name | 2-Deoxy-2-fluoro-L-fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070763621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-fluorofucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Dideoxy-2-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROFUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39886N0ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 2-Fluorofucose in Fucosylation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer progression.[1][2][3] Consequently, the inhibition of fucosylation has emerged as a promising therapeutic strategy. 2-Fluorofucose (2-FF), a fluorinated analog of L-fucose, is a potent and widely utilized metabolic inhibitor of fucosylation.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its metabolic activation, its dual inhibitory effects on fucosylation pathways, and the experimental methodologies used to characterize its activity.

Introduction to Fucosylation and its Inhibition

Cellular fucosylation is mediated by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from the donor substrate, guanosine diphosphate fucose (GDP-fucose), to acceptor glycans on proteins and lipids.[1][6] There are two primary pathways for the biosynthesis of GDP-fucose in mammalian cells: the de novo pathway and the salvage pathway.[2][6][7] The de novo pathway, which synthesizes GDP-fucose from GDP-mannose, is the major source of cellular GDP-fucose.[6][8] The salvage pathway recycles free fucose from extracellular sources or lysosomal degradation.[2][9]

Given the role of aberrant fucosylation in diseases like cancer, small molecule inhibitors of this process are of significant interest.[1][3] this compound has been developed as a metabolic inhibitor that can effectively shut down cellular fucosylation.[4][10]

The Dual Mechanism of Action of this compound

This compound exerts its inhibitory effects through a dual mechanism of action after being metabolized into its active form, GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[1][11][12]

Metabolic Activation via the Salvage Pathway

This compound, often administered in its cell-permeable peracetylated form (per-O-acetylated 2-F-Fuc or 2F-Peracetyl-Fucose), is taken up by cells.[1][7] Intracellular esterases remove the acetyl groups, releasing free this compound.[11][13] This fucose analog is then processed by the enzymes of the fucose salvage pathway:

-

Fucokinase (FUK) phosphorylates this compound to form 2-deoxy-2-fluoro-L-fucose-1-phosphate.[1][14]

-

GDP-L-fucose pyrophosphorylase (GFPP) converts this intermediate into the active inhibitor, GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[1][14]

This metabolic conversion is crucial for the inhibitory activity of this compound.[14][15][16]

Competitive Inhibition of Fucosyltransferases

GDP-2F-Fuc acts as a competitive inhibitor of various fucosyltransferases (FUTs).[1][17] It mimics the natural substrate, GDP-fucose, and binds to the active site of FUTs. The presence of the electron-withdrawing fluorine atom at the C2 position destabilizes the oxocarbenium ion-like transition state, making the transfer of this compound to an acceptor glycan either very slow or completely blocked.[18] This competitive inhibition reduces the overall fucosylation of cellular glycoproteins and glycolipids.[7][17]

Feedback Inhibition of the De Novo Pathway

The accumulation of GDP-2F-Fuc within the cell also leads to feedback inhibition of the de novo GDP-fucose biosynthesis pathway.[1][2][17] The primary regulatory enzyme in this pathway, GDP-mannose 4,6-dehydratase (GMD), is allosterically inhibited by GDP-fucose.[2][7] GDP-2F-Fuc mimics this regulatory effect, binding to GMD and shutting down the synthesis of GDP-fucose from GDP-mannose.[1][2] This depletion of the cellular pool of natural GDP-fucose further enhances the inhibitory effect on fucosylation.[19][20]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its derivatives has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants (Ki) of GDP-2-deoxy-2-fluoro-L-fucose against Fucosyltransferases

| Fucosyltransferase | Ki (µM) | Reference |

| FUT3 | 4 - 38 | [1] |

| FUT5 | 4 - 38 | [1] |

| FUT6 | 4 - 38 | [1] |

| FUT7 | 4 - 38 | [1] |

Table 2: Effective Concentrations (EC50) for Fucosylation Inhibition by this compound Derivatives

| Compound | Cell Line | EC50 (µM) | Assay | Reference |

| 2FF (1,3,4-tri-O-acetyl-2-deoxy-2-fluoro-fucose) | THP1 | ~10-128 | AOL Lectin Staining | [12] |

| B2FF1P (protected this compound 1-phosphate, β-anomer) | THP1 | ~0.25-10 | AOL Lectin Staining | [11][12] |

| A2FF1P (protected this compound 1-phosphate, α-anomer) | THP1 | ~0.25-10 | AOL Lectin Staining | [11][12] |

| 2FF | HeLa | ~10-128 | AAL/AOL Lectin Staining | [12] |

| B2FF1P | HeLa | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |

| A2FF1P | HeLa | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |

| 2FF | H1299 | ~10-128 | AAL/AOL Lectin Staining | [12] |

| B2FF1P | H1299 | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |

| A2FF1P | H1299 | ~0.25-10 | AAL/AOL Lectin Staining | [11][12] |

Note: 2FF is the common abbreviation for the peracetylated form of this compound. B2FF1P and A2FF1P are more potent derivatives.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Assessment of Cellular Fucosylation Inhibition by Lectin Staining and Flow Cytometry

This protocol is used to quantify the level of fucosylation on the cell surface.

Materials:

-

Cells of interest (e.g., THP1, HeLa, H1299)

-

This compound derivative (e.g., 2FF, A2FF1P, B2FF1P) dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Biotinylated fucose-binding lectins (e.g., Aleuria aurantia lectin (AAL), Aspergillus oryzae lectin (AOL))

-

Streptavidin conjugated to a fluorescent dye (e.g., phycoerythrin (PE) or Alexa Fluor 488)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.25–128 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 3 days).[12]

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with PBS.

-

Incubate the cells with the biotinylated lectin (e.g., AAL or AOL) at a predetermined optimal concentration in a suitable buffer for 30-60 minutes on ice.

-

Wash the cells with PBS to remove unbound lectin.

-

Incubate the cells with streptavidin-PE or another fluorescent conjugate for 30 minutes on ice in the dark.

-

Wash the cells with PBS.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data is typically presented as the mean fluorescence intensity (MFI) normalized to the vehicle control.[12]

-

-

Data Analysis:

-

Plot the normalized MFI against the inhibitor concentration.

-

Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in lectin binding compared to the control.[12]

-

Chemoenzymatic Synthesis of GDP-2-deoxy-2-fluoro-L-fucose

This protocol describes the in vitro synthesis of the active inhibitor for use in enzyme inhibition assays.

Materials:

-

2-Deoxy-2-fluoro-L-fucose

-

Adenosine triphosphate (ATP)

-

Guanosine triphosphate (GTP)

-

Bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-deoxy-2-fluoro-L-fucose, ATP, and GTP in a suitable reaction buffer.

-

Enzymatic Reaction: Initiate the reaction by adding the FKP enzyme. Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the conversion of the fucose analog to its GDP derivative.

-

Reaction Monitoring and Purification: Monitor the progress of the reaction by HPLC. Once the reaction is complete, purify the GDP-2-deoxy-2-fluoro-L-fucose from the reaction mixture using an appropriate HPLC method (e.g., ion-exchange or reverse-phase chromatography).

-

Characterization: Confirm the identity and purity of the synthesized GDP-2-deoxy-2-fluoro-L-fucose using techniques such as NMR spectroscopy and mass spectrometry.[1]

Conclusion

This compound is a powerful tool for studying the roles of fucosylation in biological systems and holds therapeutic potential. Its mechanism of action is well-characterized, involving metabolic activation to GDP-2F-Fuc, which then acts as a dual inhibitor of fucosylation through competitive inhibition of FUTs and feedback inhibition of the de novo GDP-fucose synthesis pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of glycobiology and cancer therapeutics. The continued development of more potent fucose analogs and a deeper understanding of their cellular effects will undoubtedly pave the way for novel therapeutic interventions targeting fucosylation.

References

- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. xcessbio.com [xcessbio.com]

- 5. nbinno.com [nbinno.com]

- 6. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Reactome | GDP-fucose biosynthesis [reactome.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of fucosylation of cell wall components by 2-fluoro 2-deoxy-L-fucose induces defects in root cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. C-6 Modified 2-F-Fucose Derivatives as Inhibitors of Fucosyl Transferases | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pnas.org [pnas.org]

a basic introduction to 2-Fluorofucose for glycosylation studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that profoundly influences protein function, cell signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, including cancer, making it a key area of investigation and a target for therapeutic intervention. 2-Fluorofucose (2-F-Fuc) has emerged as a potent and specific inhibitor of fucosylation, offering a powerful tool for studying the biological roles of fucose and for the development of next-generation biotherapeutics. This guide provides an in-depth overview of 2-F-Fuc, its mechanism of action, and its applications in glycosylation research, with a focus on enhancing the efficacy of therapeutic antibodies.

Introduction to Fucosylation and its Significance

Fucosylation is involved in a myriad of physiological and pathological processes.[1] In mammals, fucosylated glycans play crucial roles in selectin-mediated leukocyte adhesion, Notch signaling, and modulating the immune system.[1] Of particular interest in drug development is core fucosylation of the N-glycans in the Fc region of immunoglobulin G (IgG) antibodies. The absence of this core fucose residue dramatically enhances the antibody's binding affinity to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells, leading to a significant increase in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[2][3][4] This enhancement of ADCC is a highly sought-after attribute for anticancer monoclonal antibodies.

This compound: A Potent Inhibitor of Fucosylation

This compound is a fluorinated analog of L-fucose that acts as a metabolic inhibitor of fucosylation.[5] When administered to cells, its peracetylated form, 2F-Peracetyl-Fucose, readily crosses the cell membrane and is intracellularly converted by the fucose salvage pathway into GDP-2-fluorofucose (GDP-2-F-Fuc). This analog then disrupts fucosylation through a dual mechanism of action.

Mechanism of Action

-

Competitive Inhibition of Fucosyltransferases (FUTs): GDP-2-F-Fuc acts as a competitive inhibitor of fucosyltransferases, the enzymes responsible for transferring fucose from GDP-fucose to glycan chains.[5] This competition reduces the incorporation of fucose into nascent glycoproteins.

-

Feedback Inhibition of the de novo Pathway: The accumulation of GDP-2-F-Fuc also leads to feedback inhibition of the de novo pathway for GDP-fucose synthesis, further depleting the cellular pool of the natural fucose donor substrate.[5]

This dual mechanism makes 2-F-Fuc a highly effective and specific inhibitor of cellular fucosylation.

Quantitative Data on Fucosylation Inhibition and ADCC Enhancement

The use of 2-F-Fuc allows for a dose-dependent reduction in fucosylation, which directly correlates with an increase in ADCC activity.

| Parameter | Value | Enzyme/Cell Line | Reference |

| GDP-2,2-di-F-Fuc Ki | [6] | ||

| 3.6 µM | FUT8 | [7] | |

| 2-F-Fuc IC50 (Fucosylation) | ~10 µM - 100 µM | CHO K1 Cells | [8] |

| Afucosylation Achieved | >80% | CHO Cells | [9] |

| ADCC Enhancement (Afucosylated vs. Fucosylated) | 2 to 100-fold | Various | [2][10] |

| FcγRIIIa Binding Increase (Afucosylated) | Up to 50-fold | - | [4] |

Table 1: Summary of quantitative data on the effects of this compound and afucosylation. Note: GDP-2-F-Fuc and GDP-2,2-di-F-Fuc have been shown to have similar Ki values for various human fucosyltransferases.[6]

Signaling Pathways Modulated by Fucosylation

Fucosylation plays a critical role in modulating key signaling pathways involved in cell growth, adhesion, and differentiation. Inhibition of fucosylation with 2-F-Fuc can therefore have profound effects on cellular behavior.

TGF-β Signaling Pathway

The transforming growth factor-β (TGF-β) signaling pathway regulates a wide range of cellular processes. Core fucosylation of the TGF-β receptor, catalyzed by FUT8, is essential for its proper function and downstream signaling through Smad proteins.[1][11][12][13] Inhibition of this fucosylation can attenuate TGF-β signaling.

E-selectin Mediated Adhesion and Signaling

E-selectin, expressed on endothelial cells, mediates the adhesion of circulating cells through binding to fucosylated ligands such as sialyl Lewis X (sLeX) on the cell surface. This interaction is crucial for processes like leukocyte trafficking and cancer metastasis.[14] This binding also triggers intracellular signaling cascades, including the MAPK pathway, which influences cell proliferation and migration.[14] 2-F-Fuc treatment reduces sLeX expression, thereby inhibiting E-selectin binding and downstream signaling.[14]

Experimental Protocols

Production of Afucosylated Antibodies in CHO Cells

This protocol describes the use of 2-F-Fuc (or its peracetylated form) to produce afucosylated monoclonal antibodies in a laboratory-scale suspension culture of Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cell line producing the antibody of interest

-

Appropriate CHO cell culture medium

-

This compound (2-F-Fuc) or 2F-Peracetyl-Fucose (2FF)

-

Shake flasks or spinner flasks

-

Humidified incubator with CO2 control

-

Cell counting device (e.g., hemocytometer or automated counter)

Procedure:

-

Cell Culture Initiation: Seed the CHO cells at a density of 0.2-0.5 x 106 cells/mL in the desired volume of culture medium in shake flasks.

-

Inhibitor Preparation: Prepare a sterile stock solution of 2-F-Fuc or 2FF in culture medium or an appropriate solvent (e.g., DMSO).

-

Inhibitor Addition: Add the 2-F-Fuc stock solution to the cell culture to achieve the desired final concentration. A concentration range of 10 µM to 200 µM is typically effective, with higher concentrations leading to greater afucosylation.[9]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5-8% CO2, with constant agitation (e.g., 120 rpm for shake flasks).

-

Monitoring: Monitor cell viability and density daily. The culture duration will depend on the specific cell line and process, typically ranging from 7 to 14 days.

-

Harvesting: At the end of the culture period, separate the cells from the supernatant by centrifugation.

-

Antibody Purification: Purify the antibody from the clarified supernatant using standard methods, such as Protein A affinity chromatography.

-

Glycan Analysis: Analyze the fucosylation status of the purified antibody using the methods described below.

References

- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. casss.org [casss.org]

- 5. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Glycoengineering of AAV-delivered monoclonal antibodies yields increased ADCC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. Post-translational regulation of TGF-β receptor and Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluorofucose in Glycobiology: Mechanism, Applications, and Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell signaling, adhesion, and immune responses.[1][2] Dysregulation of fucosylation is a hallmark of various pathologies, particularly cancer, making the enzymes of this pathway attractive therapeutic targets.[3][4] 2-Fluorofucose (2-F-Fuc or SGN-2FF), a fluorinated analog of L-fucose, has emerged as a potent and orally bioavailable inhibitor of protein fucosylation.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its diverse biological effects, and its applications in research and drug development. It consolidates quantitative data on its inhibitory activity and details key experimental protocols for its study, serving as a comprehensive resource for professionals in the field.

Introduction to Fucosylation

Fucosylation is the enzymatic process of attaching a fucose sugar from a donor substrate, guanosine diphosphate β-L-fucose (GDP-fucose), to an acceptor glycoprotein or glycolipid.[2] This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).[2][6] In mammals, GDP-fucose is synthesized via two primary routes: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-fucose from extracellular sources or lysosomal degradation.[2][7] The de novo pathway is responsible for over 90% of cellular GDP-fucose production.[2] Fucosylated glycans, such as the sialyl-Lewis X (sLex) antigen, are crucial for selectin-mediated cell adhesion, while core fucosylation (the attachment of fucose to the innermost GlcNAc of N-glycans) modulates the activity of key receptors like the EGF receptor.[3][8][9]

This compound: A Potent Fucosylation Inhibitor

This compound (also known as 2-FF or SGN-2FF) is a synthetic, fluorinated analog of L-fucose.[1] It is a cell-permeable small molecule that serves as a powerful tool to globally inhibit cellular fucosylation.[10][11] Its cell permeability is often enhanced by peracetylation (e.g., 2F-Peracetyl-Fucose), which allows the compound to passively diffuse across the cell membrane before being deacetylated by intracellular esterases.[10][12][13] Once inside the cell, it is metabolized into the active inhibitory molecule, GDP-2-fluorofucose.[1][14]

Mechanism of Action

This compound exerts its inhibitory effects through a dual mechanism that disrupts the fucosylation machinery at two critical points.

Metabolic Activation of this compound

Upon entering the cell, 2-F-Fuc is processed by the fucose salvage pathway. It is first phosphorylated by fucose kinase (FKP) and then converted to GDP-2-fluorofucose (GDP-2-F-Fuc) by GDP-fucose pyrophosphorylase (GFPP).[6][15] This metabolic conversion is essential for its function.

Dual Inhibition Mechanism

The resulting GDP-2-F-Fuc is the active species that inhibits fucosylation through two distinct but complementary actions:[4][5]

-

Competitive Inhibition of Fucosyltransferases (FUTs): GDP-2-F-Fuc acts as a competitive inhibitor of natural GDP-fucose, binding to the active site of FUTs and preventing the transfer of fucose to glycan acceptors.[6][7][16]

-

Feedback Inhibition of the De Novo Pathway: The accumulation of GDP-2-F-Fuc mimics the natural feedback regulation by GDP-fucose. It allosterically inhibits GDP-mannose-4,6-dehydratase (GMD), the rate-limiting enzyme in the de novo synthesis pathway, thereby shutting down the primary source of cellular GDP-fucose.[2][7][17]

This dual mechanism leads to a global and potent depletion of fucosylated glycans on the cell surface and on secreted proteins.[5][17]

Biological Effects and Applications

The ability of 2-F-Fuc to globally suppress fucosylation translates into significant biological effects with broad therapeutic potential.

Inhibition of Cancer Cell Proliferation and Migration

Aberrant fucosylation is a known driver of cancer progression.[3] Treatment with 2-F-Fuc has been shown to inhibit the proliferation and migration of various cancer cell lines, including liver, breast, and colon cancer.[3][8][9] In HepG2 liver cancer cells, 2-F-Fuc treatment suppressed cell proliferation, integrin-mediated cell migration, colony formation in soft agar, and tumor xenograft efficacy.[9][11] This anti-tumor activity is linked to the defucosylation of key cell surface receptors.[9]

Modulation of Receptor Signaling

Core fucosylation is essential for the proper function of several signaling receptors. By inhibiting this modification on receptors like the EGF receptor (EGFR) and integrin β1, 2-F-Fuc can attenuate downstream signaling cascades.[9] In cancer cells, this leads to the suppression of pro-survival and pro-proliferative pathways, including the phosphorylation of EGFR, AKT, ERK, and FAK.[8][9][11]

References

- 1. Facebook [cancer.gov]

- 2. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 岩藻糖基转移酶抑制剂,2F-过乙酰基-岩藻糖 2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

2-Fluorofucose as a Chemical Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Fluorofucose (2-F-Fuc), a powerful chemical probe for studying and inhibiting protein fucosylation. We delve into its mechanism of action, provide detailed experimental protocols for its application, and present key quantitative data to support your research and development efforts.

Introduction

Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is a hallmark of several diseases, most notably cancer, where it plays a crucial role in tumor progression and metastasis.[2] This has made the enzymes involved in fucosylation, fucosyltransferases (FUTs), attractive targets for therapeutic intervention.

This compound (2-F-Fuc) is a fluorinated analog of L-fucose that acts as a potent inhibitor of fucosylation.[3] Its utility as a chemical probe stems from its ability to be metabolically incorporated into cellular fucosylation pathways, leading to a global shutdown of fucosylation.[4] This guide will explore the underlying mechanisms and provide practical guidance for utilizing 2-F-Fuc in your research.

Mechanism of Action

This compound exerts its inhibitory effects through a dual mechanism that targets both the de novo and salvage pathways of GDP-L-fucose biosynthesis, the universal donor substrate for all fucosyltransferases.

Metabolic Activation and Competitive Inhibition:

Peracetylated 2-F-Fuc, a more cell-permeable prodrug, is readily taken up by cells where it is deacetylated by intracellular esterases.[5][6] The resulting 2-F-Fuc is then processed by the fucose salvage pathway. Fucose kinase (FUK) phosphorylates 2-F-Fuc to 2-F-Fuc-1-phosphate, which is subsequently converted to GDP-2-F-Fuc by GDP-fucose pyrophosphorylase (GFPP).[7][8]

GDP-2-F-Fuc then acts as a competitive inhibitor of fucosyltransferases (FUTs).[5][6] The presence of the electron-withdrawing fluorine atom at the C-2 position destabilizes the transition state of the fucosyl-transfer reaction, thereby preventing the transfer of 2-F-Fuc to glycan acceptors.[5]

Feedback Inhibition of the De Novo Pathway:

In addition to competitive inhibition, the accumulation of GDP-2-F-Fuc within the cell leads to feedback inhibition of the de novo pathway for GDP-fucose synthesis.[5][6] This pathway starts with GDP-mannose, which is converted to GDP-fucose in a two-step process catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX). GDP-2-F-Fuc mimics the natural feedback regulator, GDP-fucose, by binding to an allosteric site on GMD, thereby shutting down the production of endogenous GDP-fucose.[6]

This dual mechanism of action makes 2-F-Fuc a highly effective and global inhibitor of cellular fucosylation.

Mechanism of this compound Action.

Quantitative Data

The inhibitory potential of this compound and its derivatives has been quantified in various studies. The following tables summarize key data on their effects on cell proliferation and enzyme inhibition.

Table 1: Inhibition of Cancer Cell Proliferation by Fluorinated Fucose Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Peracetylated 6,6-difluoro-L-fucose | HCT116 | 43 | [9] |

| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 | >100 | [9] |

| Peracetylated 2-deoxy-2-fluoro-L-fucose | HCT116 | No significant inhibition | [9] |

Table 2: Inhibition Constants (Ki) of GDP-2-F-Fuc and GDP-2,2-di-F-Fuc for Human Fucosyltransferases

| FUT Enzyme | Substrate | GDP-2-F-Fuc Ki (µM) | GDP-2,2-di-F-Fuc Ki (µM) | Reference |

| FUT1 | H-antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |

| FUT3 | Lewis antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |

| FUT5 | Lewis antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |

| FUT6 | Lewis antigen synthesis | Similar to GDP-2,2-di-F-Fuc | Similar to GDP-2-F-Fuc | [10] |

| FUT8 | Core fucosylation | Substantially lower than GDP-2,2-di-F-Fuc | Substantially higher than GDP-2-F-Fuc | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-F-Fuc derivatives, metabolic labeling of cells, and subsequent detection of incorporated probes.

Synthesis of Per-O-acetylated this compound

This protocol is adapted from a general procedure for the peracetylation of furanoses and may require optimization.[11]

Materials:

-

L-fucose

-

Acetic anhydride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve L-fucose in a mixture of pyridine and DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the solution with stirring.

-

Add a catalytic amount of DMAP.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield per-O-acetylated this compound.

Metabolic Labeling of Mammalian Cells

This protocol provides a general guideline for metabolically labeling cultured mammalian cells with per-O-acetylated 2-F-Fuc. Optimal concentrations and incubation times may vary depending on the cell line and experimental goals.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Per-O-acetylated 2-F-Fuc (or a clickable analog such as per-O-acetylated 6-azido-2-fluorofucose)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare a stock solution of per-O-acetylated 2-F-Fuc in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 50-200 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the 2-F-Fuc analog.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation.

-

After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.

-

For downstream analysis (e.g., Western blot or mass spectrometry), lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.

-

Collect the supernatant containing the protein extract for further analysis.

Metabolic Labeling Workflow.

Detection of Labeled Glycoproteins via Click Chemistry

This protocol describes the detection of metabolically incorporated azide-modified 2-F-Fuc using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently tagged alkyne.

Materials:

-

Cell lysate containing azide-labeled glycoproteins

-

Fluorescent alkyne probe (e.g., an Alexa Fluor alkyne)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

PBS

Procedure:

-

Prepare a "click cocktail" by mixing the following reagents in PBS in the specified order:

-

Fluorescent alkyne probe (final concentration ~10-50 µM)

-

THPTA (final concentration ~100 µM)

-

CuSO4 (final concentration ~50 µM)

-

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to the cocktail (final concentration ~1 mM).

-

Add the click cocktail to the cell lysate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

The fluorescently labeled proteins are now ready for visualization by methods such as in-gel fluorescence scanning or fluorescence microscopy after appropriate sample preparation.

Click Chemistry Detection Workflow.

Western Blot Analysis of Labeled Glycoproteins

This protocol outlines the detection of metabolically labeled and click-chemistry-tagged glycoproteins by western blot.

Materials:

-

Fluorescently labeled cell lysate

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against a protein of interest (optional, for co-localization)

-

Secondary antibody (if using a primary antibody)

-

Fluorescence imaging system

Procedure:

-

Separate the proteins in the fluorescently labeled cell lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

After transfer, the membrane can be directly imaged using a fluorescence imaging system to visualize all glycoproteins that have incorporated the 2-F-Fuc analog.

-

(Optional) To identify a specific labeled glycoprotein, the membrane can be blocked and then probed with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody of a different wavelength than the click-chemistry probe.

-

Image the membrane at the appropriate wavelengths to detect both the total labeled glycoprotein population and the specific protein of interest.

Mass Spectrometry Sample Preparation for Labeled N-Glycans

This protocol provides a general workflow for the preparation of metabolically labeled N-glycans for analysis by mass spectrometry.

Materials:

-

Cell lysate containing labeled glycoproteins

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

PNGase F

-

C18 solid-phase extraction (SPE) cartridges

-

Solvents for SPE (e.g., acetic acid, propanol, acetonitrile)

Procedure:

-

Reduce and alkylate the proteins in the cell lysate by treating with DTT and then IAA.

-

Digest the proteins into peptides using trypsin.

-

Enrich for glycopeptides using a C18 SPE cartridge.

-

Release the N-glycans from the glycopeptides by incubating with PNGase F.

-

Separate the released glycans from the peptides using another C18 SPE cartridge.

-

The collected flow-through and wash fractions containing the glycans are then lyophilized and ready for mass spectrometry analysis.[12]

Conclusion

This compound is a versatile and potent chemical probe for the investigation of fucosylation in a wide range of biological contexts. Its ability to be metabolically incorporated and subsequently inhibit fucosyltransferases provides a powerful tool for elucidating the roles of fucosylated glycans in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to employ 2-F-Fuc and its derivatives in their studies. Further optimization of these protocols will undoubtedly lead to novel insights into the complex world of glycobiology and open new avenues for therapeutic development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-step synthesis of per-O-acetylfuranoses: optimization and rationalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

The Disruption of Cellular Communication: An In-depth Technical Guide to the Effects of 2-Fluorofucose on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, is a critical post-translational modification influencing a myriad of cellular processes, from protein folding and stability to cell-cell recognition and signal transduction. Aberrant fucosylation is a hallmark of various pathological conditions, including cancer and inflammation, making it a compelling target for therapeutic intervention. 2-Deoxy-2-fluoro-L-fucose (2-Fluorofucose or 2-FF), a fluorinated analog of L-fucose, has emerged as a potent and specific inhibitor of fucosylation. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound disrupts cellular fucosylation and subsequently modulates key cell signaling pathways. We will delve into the quantitative effects of 2-FF on cellular processes, detail the experimental protocols for its application, and visualize the intricate signaling networks it perturbs.

Mechanism of Action: A Two-Pronged Attack on Fucosylation

This compound exerts its inhibitory effects on fucosylation through a dual mechanism that targets both the de novo and salvage pathways of GDP-fucose biosynthesis, the universal donor substrate for all fucosyltransferases (FUTs).[1][2][3][4]

-

The Salvage Pathway Hijacking: Peracetylated 2-FF, a cell-permeable prodrug, is taken up by cells where it is deacetylated and then enters the fucose salvage pathway.[1][4] Here, it is converted to GDP-2-Fluorofucose (GDP-2-FF).[5][6]

-

Competitive Inhibition and Feedback Loop: GDP-2-FF acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose to glycan chains.[1][7] Furthermore, the accumulation of GDP-2-FF provides feedback inhibition on the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, leading to a depletion of the cellular GDP-fucose pool.[1][5][8][9]

Quantitative Effects of this compound

The inhibitory effects of this compound are dose-dependent and vary across different cell lines and experimental conditions.

| Parameter | Cell Line | Concentration of 2-FF | Observed Effect | Reference |

| Inhibition of Fucosylation | 4T1 cells | 100-500 µM | Suppression of fucosylation. | [10] |

| HepG2 cells | 10-100 µM | Dose-dependent inhibition of core fucosylation. | [3][11] | |

| LS174T colorectal cells | Non-cytotoxic concentrations | Inhibition of membrane-bound fucosylated epitopes (LeX and LeY). | [8] | |

| Cell Proliferation | Human colon cancer cells | 10-100 µM | Significant inhibition by 6-fluorinated analogs, but not 2-FF. | [2] |

| HepG2 cells | Not specified | Significant suppression of cell proliferation. | [3] | |

| Invasive Ductal Carcinoma (IDC) cells | Not specified | Decreased cell proliferation rate. | [12] | |

| Inhibition of Fucosyltransferases | FUT3, FUT5, FUT6, FUT7 | N/A (GDP-2-FF) | Ki of 4–38 μM. | [2] |

| Signaling Pathway Modulation | 4T1 cells | 100 µM | Decreased phosphorylation of Smad 1/5 and Smad 2. | [10] |

| HepG2 cells | Not specified | Suppressed phosphorylation of EGFR, AKT, ERK, and FAK. | [3] | |

| IDC cells | Not specified | Negatively affected activation of ERK1/2 and p38 MAPK. | [12] |

Impact on Key Cell Signaling Pathways

By globally inhibiting fucosylation, this compound significantly impacts the function of numerous glycoproteins involved in cell signaling, leading to widespread downstream effects.

Receptor Tyrosine Kinase (RTK) Signaling

Core fucosylation of N-glycans on receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is crucial for their proper function, including ligand binding, dimerization, and subsequent activation of downstream signaling cascades.[13][14]

Treatment with 2-FF has been shown to inhibit the core fucosylation of EGFR, which in turn suppresses the phosphorylation of EGFR itself, as well as downstream effectors like AKT and ERK.[3] This disruption can lead to reduced cell proliferation and migration.[3]

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and apoptosis, is also modulated by fucosylation.[15] The TGF-β receptors themselves are glycoproteins whose function can be influenced by their glycosylation status.[16]

This compound treatment has been observed to decrease the phosphorylation of Smad 1/5 and Smad 2, key downstream mediators of the TGF-β pathway.[10][17] This suggests that by inhibiting fucosylation, 2-FF can attenuate TGF-β signaling. Interestingly, TGF-β1 has been shown to upregulate the expression of the GDP-fucose transporter, hinting at a potential feedback mechanism.[16]

Notch Signaling

O-fucosylation, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is absolutely essential for the proper function of the Notch receptor.[18][19] This modification on the epidermal growth factor-like (EGF) repeats of the Notch extracellular domain is critical for its interaction with ligands such as Delta and Jagged.[20][21][22] The absence of O-fucose can lead to a loss of ligand binding and subsequent Notch signaling.[19] Although direct studies detailing the specific effects of 2-FF on Notch are less common, its global fucosylation inhibition strongly implies a disruptive effect on this pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HepG2, 4T1) in appropriate culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of 2-FF Stock Solution: Dissolve peracetylated this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Treatment: Dilute the 2-FF stock solution in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and replace it with the 2-FF-containing medium. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Assessment of Fucosylation Status by Lectin Blotting

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with a biotinylated fucose-binding lectin, such as Aleuria aurantia lectin (AAL) which recognizes core fucose, overnight at 4°C.

-

Secondary Detection: Wash the membrane and incubate with streptavidin-HRP for 1 hour at room temperature.

-

Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like GAPDH.

Analysis of Signaling Pathway Activation by Western Blotting

-

Protein Extraction and Quantification: As described in section 4.2.1.

-

SDS-PAGE and Transfer: As described in section 4.2.2.

-

Blocking: As described in section 4.2.3.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-Smad2, anti-Smad2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: As described in section 4.2.6.

Conclusion and Future Directions

This compound is a powerful chemical tool for investigating the roles of fucosylation in cellular physiology and pathology. Its ability to potently and specifically inhibit fucosylation has unveiled the critical dependence of key signaling pathways, including those mediated by RTKs, TGF-β, and Notch, on this particular glycosylation event. The disruption of these pathways by 2-FF underlies its observed effects on cell proliferation, migration, and adhesion, making it a molecule of significant interest for the development of novel therapeutics, particularly in the context of oncology and inflammatory diseases.

Future research should aim to further dissect the specific fucosyltransferases and fucosylated glycoproteins that are most sensitive to 2-FF treatment in different cellular contexts. Moreover, exploring the in vivo efficacy and potential off-target effects of 2-FF and its derivatives will be crucial for its translation into clinical applications. The continued exploration of fucosylation inhibitors like this compound will undoubtedly deepen our understanding of the complex language of glycans in cell signaling and open new avenues for therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Facebook [cancer.gov]

- 6. qeios.com [qeios.com]

- 7. nbinno.com [nbinno.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Deoxy-2-fluoro-L-fucose | Fucosylation inhibitor | TargetMol [targetmol.com]

- 18. Inhibition of Delta-induced Notch signaling using fucose analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiple Roles for O-Glycans in Notch Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Two NOTCH1 O-fucose sites have opposing functions in mouse retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repository.yu.edu [repository.yu.edu]

The Discovery and Chemical Synthesis of 2-Fluorofucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorofucose (2-FF), a fluorinated analog of L-fucose, has emerged as a potent and orally bioavailable inhibitor of protein fucosylation with significant potential in oncology and immunology. By mimicking endogenous fucose, 2-FF enters cellular metabolic pathways and ultimately disrupts the incorporation of fucose into glycoproteins. This targeted inhibition has been shown to impede tumor progression, enhance antibody-dependent cell-mediated cytotoxicity (ADCC), and modulate immune responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and biological impact of this compound, presenting key data and experimental protocols for the scientific community.

Introduction: The Discovery of a Fucosylation Inhibitor

This compound (also known as SGN-2FF or SGD-2083) was identified as a promising small molecule inhibitor of fucosylation through the screening of fucose analogs.[1] Fucosylation, the enzymatic addition of a fucose sugar moiety to N- and O-glycans, is a critical post-translational modification that influences a wide array of biological processes, including cell signaling, adhesion, and immune recognition.[2][3] Aberrant fucosylation is a hallmark of various cancers and is associated with tumor progression and metastasis.[4][5] The discovery of 2-FF provided a valuable tool to probe the function of fucosylation and a potential therapeutic agent to target pathologies driven by this modification.[1][6]

Mechanism of Action: Disrupting the Fucosylation Machinery

This compound exerts its inhibitory effects by hijacking the fucose salvage pathway.[7][8] Once inside the cell, 2-FF is metabolized into guanosine diphosphate-2-fluorofucose (GDP-2-FF).[2][9] This analog then acts as a competitive inhibitor of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose from the donor substrate, GDP-fucose, to acceptor glycans.[3][10] Furthermore, the accumulation of GDP-2-FF can lead to feedback inhibition of the de novo GDP-fucose biosynthesis pathway, further depleting the cellular pool of the natural donor substrate.[3][7] This dual mechanism leads to a global reduction in cellular fucosylation.[11]

The biological consequences of this inhibition are significant. In the context of cancer, reduced fucosylation of cell surface glycoproteins can inhibit tumor cell proliferation and migration.[5][12] For example, treatment with 2-FF has been shown to decrease the core fucosylation of EGFR and integrin β1, which in turn suppresses downstream signaling pathways involving phospho-EGFR, -AKT, -ERK, and -FAK.[5][12] In the realm of immunotherapy, inhibiting the fucosylation of the Fc region of monoclonal antibodies dramatically enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing tumor cells.[2][9]

Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed, with notable strategies starting from either L-(-)-fucose or the more economical L-(-)-rhamnose.

Synthesis from L-(-)-Rhamnose

A scalable synthesis of this compound has been reported starting from L-(-)-rhamnose, which is significantly less expensive than L-(-)-fucose.[13] This multi-step process involves key transformations to achieve the desired stereochemistry and functionalization.

Experimental Protocol:

-

Methoxylation of L-(-)-Rhamnose: The starting material is first methoxylated.

-

Acetal Protection: Two hydroxyl groups are protected as an acetal.

-

Stereochemical Inversion at C4: The alcohol at the C4 position is oxidized to a ketone, followed by a stereoselective reduction to invert the stereochemistry.

-

Formation of a Glycal Intermediate: An acetylation/bromination/elimination sequence is performed to yield a key glycal intermediate.[13]

-

Fluorination and Deprotection: The glycal is then subjected to electrophilic fluorination, followed by deprotection steps to yield this compound.

This route provides the desired product in eight steps with an overall yield of 32%.[13]

Synthesis from L-Fucose

An alternative synthesis begins with L-fucose, proceeding through a fucal intermediate.[14]

Experimental Protocol:

-

Per-acetylation of L-Fucose: L-fucose is treated with acetic anhydride and perchloric acid.

-

Bromination: The anomeric carbon is brominated using phosphorous tribromide.

-

Reductive Elimination: The resulting bromo glycoside is converted to the per-acetylated L-fucal.

-

Oxo-fluorination: The glycal is reacted with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the C2 position.

-

Deprotection: Removal of the acetyl protecting groups yields this compound.

Synthesis of GDP-2-Fluorofucose and Analogs

The synthesis of the active metabolite, GDP-2-Fluorofucose, and its analogs has also been described.[3][15] A common strategy involves the chemical or enzymatic phosphorylation of this compound to this compound-1-phosphate, followed by condensation with GMP-morpholidate.[3][15]

Experimental Protocol for GDP-2,2-di-F-Fuc Synthesis: [15]

-

Preparation of 2,2-di-F-Fuc-1-phosphate: A lactol of 2,2-di-Fuc is reacted with tetrabenzyl pyrophosphate.

-

Deprotection: The benzyl protecting groups are removed via hydrogenation.

-

Condensation: The resulting monophosphate is condensed with GMP-morpholidate in the presence of 1H-tetrazole to yield GDP-2,2-di-F-Fuc.

Quantitative Data on Biological Activity

The inhibitory potency of this compound and its derivatives has been quantified in various assays. This data is crucial for understanding its structure-activity relationship and for designing in vitro and in vivo experiments.

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| This compound | Fucosylation Inhibition | CHO K1 cells | IC50 | ~100 µM | [16] |

| GDP-2-F-Fuc | Enzyme Inhibition | Human Fucosyltransferases | Ki | Similar to GDP-2,2-di-F-Fuc | [3][15] |

| GDP-2,2-di-F-Fuc | Enzyme Inhibition | Human Fucosyltransferases | Ki | Similar to GDP-2-F-Fuc | [3][15] |

| 6,6-di-F-Fuc | Cell Proliferation | Human Colon Cancer Cells | - | Significant Inhibition | [7] |

| 6,6,6-tri-F-Fuc | Cell Proliferation | Human Colon Cancer Cells | - | Significant Inhibition | [7] |

Conclusion and Future Directions

This compound is a well-characterized inhibitor of protein fucosylation with demonstrated preclinical antitumor and immunomodulatory activity.[1][10] Its straightforward chemical synthesis and oral bioavailability make it an attractive candidate for further drug development. Future research will likely focus on optimizing its therapeutic efficacy, exploring its potential in combination therapies, and identifying novel clinical applications for this promising molecule. The detailed methodologies and data presented in this guide are intended to facilitate these efforts and accelerate the translation of this compound from the laboratory to the clinic.

References

- 1. pnas.org [pnas.org]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Inhibition of fucosylation by this compound attenuated acetaminophen-induced liver injury via its anti-inflammation and anti-oxidative stress effects [frontiersin.org]

- 5. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H11FO4 | CID 125766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. xcessbio.com [xcessbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved Synthesis of Anticancer Agent this compound - ChemistryViews [chemistryviews.org]

- 14. mdpi.com [mdpi.com]

- 15. research-portal.uu.nl [research-portal.uu.nl]

- 16. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluorofucose: A Technical Guide to Investigating Protein Fucosylation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein fucosylation, the addition of fucose sugar moieties to N- and O-linked glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Aberrant fucosylation is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention and a crucial area of biological study. 2-Fluorofucose (2-FF), a synthetic fucose analog, has emerged as a powerful chemical tool for investigating the roles of fucosylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Protein Fucosylation and this compound

Fucosylation is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine diphosphate fucose (GDP-fucose), to acceptor molecules on proteins and lipids. This modification plays a vital role in cell adhesion, signaling, and immune responses.[1][2] Dysregulation of fucosylation is frequently observed in cancer, contributing to tumor progression, metastasis, and drug resistance.[3][4]

This compound is an orally bioavailable fluorinated analog of L-fucose that acts as a potent inhibitor of protein fucosylation.[1][2] Its utility as a research tool and potential therapeutic agent stems from its ability to be metabolically incorporated into cells and disrupt the fucosylation process.

Mechanism of Action

The inhibitory action of this compound is multifaceted. Upon entering the cell, it is processed by the salvage pathway of fucose metabolism.

-

Metabolic Conversion: this compound is converted to GDP-2-fluorofucose (GDP-2-FF) by the cellular machinery that normally synthesizes GDP-fucose.[1][5]

-

Inhibition of GDP-Fucose Synthesis: The accumulation of GDP-2-FF provides negative feedback on the de novo pathway of GDP-fucose synthesis, depleting the natural donor substrate for fucosylation.[3][5]

-

Competitive Inhibition of Fucosyltransferases: GDP-2-FF acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose to glycoproteins.[3][6]

This dual mechanism leads to a significant reduction in cellular fucosylation, enabling researchers to study the functional consequences of this inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Effect | Reference |

| HepG2 (Liver Cancer) | 10 µM | Observable inhibition of fucosylation | [5] |

| HepG2 (Liver Cancer) | 100 µM | Remarkable inhibition of fucosylation, suppression of cell proliferation and migration | [5] |

| Hela (Cervical Cancer) | 100 µM | Suppression of cell proliferation and migration | [5] |

| HL-60 (Leukemia) | 32 µM | Drop in fucosylation observed | [7] |

| CHO Cells | 50 µM | Full inhibition of monoclonal antibody fucosylation | [7] |

| LS174T (Colorectal) | 50 µM - 1000 µM | Production of low-fucose monoclonal antibodies | [7] |

| Patient-derived Glioblastoma | 100-500 µM | Reduced cell fucosylation, self-renewal, and proliferation | [7] |

| MDA-MB-231 (Breast Cancer) | 300 µM | Repressed B7H3 expression, improved T cell activation | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route & Dose | Effect | Reference |

| BALB/c-nu mice with HepG2 xenografts | 100 µM intratumoral injection | Reduced tumor volume and weight | [5][7] |

| Nude mice with LS174T colorectal xenografts | 150 mg/kg/day IP or 100 mM in drinking water | Reduced tumor volume and increased survival | [7] |

| Transgenic breast cancer mice (TgMMTV-neu, C3(1)-Tag) | 20 mM or 50 mM in drinking water | Reduced tumor volume, delayed tumor onset, boosted anti-cancer immunity | [7] |

| Mice with B16-ovalbumin melanoma | 100 µM (in vitro pre-treatment of OT-I Th1 cells) | Reduced tumor growth | [7] |

| Patient-derived glioblastoma xenografts | 4 mM or 6.6 mM via intratumoral mini-pumps | Reduced tumor growth, prolonged survival | [7] |

| Mice with MDA-MB-231 breast cancer xenografts | 3.51 mg/mL by gavage | Reduced tumor volume | [7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Inhibition of Fucosylation in Cell Culture

Objective: To assess the effect of this compound on the fucosylation of cellular proteins.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

This compound (SGN-2FF)

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 500 µM) for a specified duration (e.g., 3 days). A vehicle control (DMSO) should be included.[5]

-

After treatment, wash the cells with cold PBS and harvest them.

-

Lyse the cells using lysis buffer and quantify the protein concentration.

-

The resulting cell lysates can be used for downstream analysis, such as lectin blotting or mass spectrometry.

Lectin Blot Analysis of Fucosylation

Objective: To visualize the level of fucosylation on total cellular proteins or specific immunoprecipitated proteins.

Materials:

-

Cell lysates from 2-FF treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated Aleuria Aurantia Lectin (AAL) or other fucose-specific lectins

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate equal amounts of protein from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with biotinylated AAL (diluted in blocking buffer) for 1-2 hours at room temperature.[9]

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. A loading control (e.g., GAPDH) should be probed on the same membrane.

Flow Cytometry Analysis of Cell Surface Fucosylation

Objective: To quantify the level of fucose on the cell surface.

Materials:

-

2-FF treated and control cells

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Biotinylated AAL

-

Fluorochrome-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Harvest cells and wash them with flow cytometry staining buffer.

-

Resuspend the cells to a concentration of 1 x 10^6 cells/100 µL in staining buffer.[10]

-

Incubate the cells with biotinylated AAL for 20-40 minutes at 4°C in the dark.[10]

-

Wash the cells to remove unbound lectin.

-

Resuspend the cells in a solution containing fluorochrome-conjugated streptavidin and incubate for 15-30 minutes at 4°C in the dark.[10]

-

Wash the cells to remove unbound streptavidin.

-

Resuspend the cells in staining buffer and analyze using a flow cytometer.

Mass Spectrometry Analysis of N-Glycans

Objective: To obtain a detailed profile of N-glycan structures and assess the reduction in fucosylated species.

Materials:

-

Cell pellets from 2-FF treated and control cells

-

Enzymes for N-glycan release (e.g., PNGase F)

-

Reagents for permethylation (e.g., sodium hydroxide, iodomethane)

-

C18 Sep-Pak cartridges for purification

-

MALDI matrix (e.g., DHB)

-

MALDI-TOF mass spectrometer

Procedure:

-

Release N-glycans from glycoproteins in cell lysates using PNGase F.

-

Purify the released N-glycans using a C18 Sep-Pak cartridge.[11]

-

Permethylate the purified N-glycans to enhance ionization and stabilize sialic acids.[12]

-

Purify the permethylated glycans.

-

Co-crystallize the permethylated glycans with a MALDI matrix on a target plate.[2]

-

Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.[12]

-

Analyze the spectra to identify and quantify fucosylated versus non-fucosylated N-glycan structures.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD-SCID mice)

-

Cancer cell line of interest (e.g., HepG2)

-

Matrigel (optional)

-

This compound solution for administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10^6 HepG2 cells) into the flanks of the mice.[13]

-

Allow tumors to establish to a palpable size.

-

Randomize mice into control and treatment groups.

-

Administer this compound to the treatment group. Administration can be via various routes, such as intraperitoneal injection (e.g., 150 mg/kg daily), in drinking water (e.g., 100 mM), by gavage, or direct intratumoral injection (e.g., 100 µM).[7][13][14]

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length x width^2)/2.[15]

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, lectin blotting, or immunohistochemistry).

Signaling Pathways Affected by this compound

Inhibition of fucosylation by this compound can significantly impact key signaling pathways that regulate cell growth, proliferation, and migration.

EGFR Signaling Pathway

Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is crucial for its proper function. Treatment with this compound has been shown to decrease the core fucosylation of EGFR, which in turn suppresses downstream signaling through the AKT and ERK pathways.[4][5]

Integrin β1 Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix adhesion and are critical for cell migration. Fucosylation of integrin β1 is important for its function. This compound treatment can decrease the core fucosylation of integrin β1, leading to the suppression of downstream signaling, including the phosphorylation of Focal Adhesion Kinase (FAK).[4][5]

Conclusion

This compound is an invaluable tool for the study of protein fucosylation. Its well-characterized mechanism of action and demonstrated efficacy in a variety of in vitro and in vivo models make it a cornerstone for research in glycobiology, oncology, and immunology. This guide provides a foundational resource for researchers seeking to employ this compound to dissect the roles of fucosylation in their specific areas of interest and to explore its potential as a therapeutic agent. As our understanding of the "sugar code" of life expands, tools like this compound will be instrumental in translating this knowledge into novel diagnostic and therapeutic strategies.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry of Glycans [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. beta1 integrin/FAK/ERK signalling pathway is essential for human fetal islet cell differentiation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fucosylation is a common glycosylation type in pancreatic cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ptglab.com [ptglab.com]

- 11. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. cores.emory.edu [cores.emory.edu]

- 13. Inhibition of fucosylation by this compound suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Fucosylation Inhibitor, this compound, Inhibits Vaso-Occlusion, Leukocyte-Endothelium Interactions and NF-ĸB Activation in Transgenic Sickle Mice | PLOS One [journals.plos.org]

- 15. Targeting fucosyltransferase FUT8 as a prospective therapeutic approach for DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

Initial Findings on 2-Fluorofucose's Impact on Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract